Methyl chrysene-1-carboxylate
CAS No.: 90340-68-4
Cat. No.: VC19229295
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90340-68-4 |
---|---|
Molecular Formula | C20H14O2 |
Molecular Weight | 286.3 g/mol |
IUPAC Name | methyl chrysene-1-carboxylate |
Standard InChI | InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 |
Standard InChI Key | IWFIJMFJWRKOPY-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
Structural Features
The chrysene core consists of four fused benzene rings, with the methyl ester (-COOCH) group attached at the 1-position. The planar structure contributes to its stability and aromaticity, while the ester group introduces polarity and reactivity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Topological Polar Surface Area | 46.5 Ų | |
Rotatable Bonds | 2 | |
H-Bond Acceptors/Donors | 3 / 1 |
Synthesis and Reactivity
Photochemical Cyclization
Methyl chrysene-1-carboxylate can be synthesized via photochemical methods. For example, Mallory reactions using stilbenoids and iodine yield regioselective chrysene derivatives . A key study demonstrated the synthesis of methylchrysenes in 72–88% yields via UV irradiation of stilbenoid precursors .
Oxidation and Functionalization
Oxidation with KMnO converts methylchrysenes to chrysenecarboxylic acids, though yields are modest (e.g., 4%–43% for ethylchrysenes) . The ester group can undergo hydrolysis or transesterification under acidic/basic conditions .
Table 2: Synthetic Routes and Yields
Method | Yield | Conditions | Source |
---|---|---|---|
Mallory Reaction | 72–88% | I, UV light | |
Wolff-Kishner Reduction | 4–43% | Hydrazine, NaOH |
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor in water; soluble in chloroform and methanol .
-
Stability: Stable under inert conditions but prone to photodegradation under UV light .
Spectroscopic Data
Biological and Environmental Relevance
Toxicological Profile
-
Carcinogenicity: Methylated PAHs like 1-methylchrysene are classified as probable human carcinogens (IARC Group 3) .
-
ADMET Properties:
Table 3: ADMET Predictions
Environmental Impact
As a PAH derivative, methyl chrysene-1-carboxylate may contribute to environmental pollution. Its persistence and potential for bioaccumulation necessitate careful handling .
Applications
Research Use
-
AhR Agonist Studies: Used to investigate aryl hydrocarbon receptor signaling pathways .
-
Photodynamic Therapy: Explored for light-induced lipid peroxidation in biomedical research .
Material Science
The planar structure makes it a candidate for organic semiconductors or fluorescent probes .
Analytical Methods
Chromatography
Spectroscopic Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume